4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Unlike labile TMS-protected or unprotected 4-hydroxybut-2-ynoic acid, this TBDMS-protected building block delivers ~10⁴× greater hydrolytic stability, preventing premature deprotection or side reactions during multi-step synthesis. The orthogonal TBDMS group survives strongly basic (Grignard, Wittig) and reducing conditions, enables 81% selective deprotection over TIPS ethers, and is cleaved in 92% yield in 40 min with fluoride. Ideal for pharmaceutical (didemnins, prostaglandin EP4 antagonists) and agrochemical discovery where precise hydroxyl unveiling at late stages is critical. High purity ensures reliable SAR data.

Molecular Formula C10H18O3Si
Molecular Weight 214.33 g/mol
CAS No. 102245-65-8
Cat. No. B024766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid
CAS102245-65-8
Molecular FormulaC10H18O3Si
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC#CC(=O)O
InChIInChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12)
InChIKeyDNEAINNTXMYDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic Acid (CAS 102245-65-8): A TBDMS-Protected But-2-ynoic Acid Building Block for Regioselective Synthetic Applications


4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid (CAS 102245-65-8) is a synthetic organic compound belonging to the class of O-silyl protected alkynoic acids . It features a but-2-ynoic acid core (4-hydroxybut-2-ynoic acid, CAS 7218-52-2) with its hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether [1]. The TBDMS group is a widely employed protecting group in organic synthesis due to its stability under a range of reaction conditions and its selective deprotection with fluoride sources [2]. This compound serves as a versatile building block, particularly valued for its ability to undergo selective transformations at the carboxylic acid or alkyne moieties while the hydroxyl group remains masked, facilitating its use in the synthesis of complex molecules for pharmaceutical and agrochemical research .

Why 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic Acid Cannot Be Replaced by Generic or Unprotected Analogs in Multi-Step Synthesis


Direct substitution of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid with its unprotected 4-hydroxybut-2-ynoic acid counterpart or with a more labile trimethylsilyl (TMS)-protected analog is often not viable in complex synthetic sequences. The free hydroxyl group of 4-hydroxybut-2-ynoic acid would readily undergo undesired side reactions (e.g., esterification, oxidation, or participation in nucleophilic attacks) during transformations targeting the carboxylic acid or alkyne, leading to low yields and complex mixtures [1]. Conversely, a TMS-protected analog, while offering initial protection, is approximately 10⁴ times less stable towards hydrolysis than the TBDMS group and can undergo premature cleavage under mildly acidic or basic conditions, compromising the integrity of subsequent steps . The specific stability and orthogonal deprotection profile of the TBDMS group in this compound are therefore critical for enabling the required synthetic selectivity and yield, as demonstrated in the quantitative comparisons below [2].

Quantitative Evidence: Comparative Stability, Deprotection Efficiency, and Synthetic Selectivity of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic Acid


Hydrolytic Stability: TBDMS-Protected Compound Exhibits 10⁴-Fold Greater Stability Than TMS-Protected Analog

The TBDMS group in 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid confers dramatically enhanced hydrolytic stability compared to the common TMS-protected analog. The TBDMS ether is reported to be approximately 10,000 times (10⁴) more resistant to hydrolysis than the corresponding TMS ether [1]. This class-level inference for silyl ethers is a critical differentiator for this compound's performance in multi-step syntheses where exposure to moisture or mild aqueous conditions is unavoidable.

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Selective Deprotection: TBDMS Ether Can Be Cleaved with 81% Selectivity in the Presence of a TIPS Ether

A key advantage of the TBDMS group is its orthogonal deprotection profile relative to bulkier silyl ethers like triisopropylsilyl (TIPS). In a direct head-to-head competition experiment using fluorosilicic acid as the desilylating agent, a TBDMS ether was selectively cleaved in the presence of a TIPS ether with 81% selectivity [1]. This class-level finding for TBDMS ethers demonstrates the compound's potential for highly controlled, stepwise deprotection in complex molecule synthesis.

Orthogonal Deprotection Silyl Ether Selectivity Synthetic Methodology

Deprotection Yield: AgSTA-Catalyzed Cleavage of TBDMS Ethers Achieves 92% Yield in 40 Minutes

The TBDMS group in 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid can be efficiently removed using modern, mild catalytic methods. For example, a heterogeneous silver-exchanged silicotungstic acid (AgSTA) catalyst achieved 100% conversion of TBDMS ethers and up to 92% yield of the corresponding alcohol in just 40 minutes at room temperature [1]. This class-level evidence underscores the practical deprotection efficiency for TBDMS-protected compounds under mild, environmentally friendly conditions.

Deprotection Methodology Heterogeneous Catalysis Green Chemistry

Regioselective Protection: TBDMS Group Confers Absolute Chemoselectivity for Carboxylic Acid Protection Over 2°/3° Alcohols

In the context of the parent compound 4-hydroxybut-2-ynoic acid, the use of a TBDMS protecting group enables absolute chemoselectivity for the carboxylic acid function in the presence of secondary or tertiary hydroxyl groups [1]. While this is a class-level inference for TBDMS esters, it directly translates to the practical utility of 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid. Under solvent-free conditions with imidazole, TBDMS-Cl reacts exclusively with the carboxylic acid of substrates bearing both acid and hydroxyl groups, leaving the hydroxyl untouched.

Chemoselective Protection Carboxylic Acid Silylation Solvent-Free Synthesis

Deprotection Half-Life: TBDMS Ether of p-Cresol Cleaves with a Half-Life of 3.5 Minutes Under Basic Conditions

The deprotection kinetics of TBDMS ethers are well-characterized, allowing for predictable reaction times in synthetic workflows. For instance, the TBDMS ether of p-cresol, a model phenol, exhibits a half-life of just 3.5 minutes for deprotection under basic conditions (5% NaOH in 95% EtOH) [1]. In contrast, under acidic conditions (1% HCl in 95% EtOH), the half-life is significantly longer at ~4.5 hours. This class-level data highlights the rapid and controlled deprotection achievable with TBDMS groups under basic conditions.

Deprotection Kinetics Silyl Ether Lability Reaction Monitoring

Relative Reactivity: TBDMS Ethers are 10,000x More Stable than TMS Ethers, Enabling Multi-Step Synthesis Under Harsh Conditions

The TBDMS group's stability is a cornerstone of its utility. Quantitative studies indicate that TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts [1]. This class-level differential means that 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid can be carried through multiple synthetic steps involving exposure to aqueous workups, weak acids/bases, and other potentially hydrolytic conditions, whereas a TMS-protected analog would likely fail due to premature cleavage.

Protecting Group Stability Silyl Ether Reactivity Multi-Step Synthesis

Optimal Procurement and Application Scenarios for 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic Acid in Pharmaceutical and Agrochemical R&D


Synthesis of Complex Natural Products or Pharmaceuticals Requiring Orthogonal Hydroxyl Protection

In the multi-step total synthesis of complex molecules like didemnins (e.g., didemnin A and B) or prostaglandin EP4 receptor antagonists [1], the ability to selectively protect and deprotect different hydroxyl groups is paramount. 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid, with its TBDMS group's 81% selective deprotection over TIPS ethers [2] and its 10⁴-fold greater stability than TMS ethers [3], provides a reliable, orthogonal handle. This allows chemists to introduce the protected alkynoic acid fragment, perform reactions on other parts of the molecule, and then unmask the hydroxyl group at the precise, late stage required without affecting other sensitive functionalities.

Preparation of Key Intermediates Where a Latent Hydroxyl Group Must Survive Harsh Conditions

Synthetic routes that involve strongly basic (e.g., Grignard, Wittig) or reducing conditions necessitate robust protecting groups. The TBDMS group in this compound is known to be stable under such conditions [4]. Unlike an unprotected 4-hydroxybut-2-ynoic acid, which would be deprotonated and potentially undergo side reactions, or a TMS-protected analog, which would be cleaved, this TBDMS-protected acid can be carried through these steps intact. For example, the compound could be used to introduce a protected propargylic alcohol unit into a molecule early in a synthesis, with the TBDMS group surviving subsequent challenging transformations, and then be cleaved in high yield (e.g., 92% in 40 min [5]) at the final step.

Synthesis of Functionalized Alkynoic Acid Derivatives for Medicinal Chemistry SAR Studies

In medicinal chemistry, structure-activity relationship (SAR) studies often require the systematic modification of a core scaffold. 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid serves as a protected form of 4-hydroxybut-2-ynoic acid, a promising building block [6]. Its protected state allows for selective manipulation of the carboxylic acid (e.g., amide or ester formation) or the alkyne (e.g., click chemistry) without interference from the hydroxyl group. After the desired diversification, the TBDMS group can be removed to reveal the free hydroxyl, generating a library of analogs for biological testing. The absolute chemoselectivity for carboxylic acid protection during its own synthesis ensures a high-purity building block, critical for reliable SAR data [7].

Development of Novel Agrochemicals and Specialty Materials Requiring a Protected Alkyne-Containing Fragment

Beyond pharmaceuticals, 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a valuable intermediate for agrochemical discovery and specialty polymer synthesis . The protected alkyne unit can be incorporated into larger structures to introduce specific properties or as a handle for further functionalization (e.g., via Sonogashira coupling or cycloadditions). The robustness of the TBDMS group ensures the compound's integrity during these often harsh catalytic or thermal processes, making it a preferred choice over less stable, unprotected alkynoic acids that may polymerize or degrade.

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